molecular formula C10H7F4N B1407791 4-Fluoro-3-methyl-2-(trifluoromethyl)-phenylacetonitrile CAS No. 1706446-60-7

4-Fluoro-3-methyl-2-(trifluoromethyl)-phenylacetonitrile

Cat. No. B1407791
M. Wt: 217.16 g/mol
InChI Key: XYIBMIQDDJHBIP-UHFFFAOYSA-N
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Description

4-Fluoro-3-methyl-2-(trifluoromethyl)-phenylacetonitrile (4-FMPN) is a synthetic chemical compound that has recently been gaining attention for its potential applications in scientific research. 4-FMPN is a fluorinated acetonitrile molecule that has a wide range of uses in the laboratory, from synthetic organic chemistry to biochemistry.

Scientific Research Applications

Reactivity and Characterization

  • 4-Fluoro-3-methyl-2-(trifluoromethyl)-phenylacetonitrile exhibits uncommon reactivity with the loss of three fluorine atoms, leading to a trimeric compound. This reactivity and the compound's properties have been studied through NMR and MS/MS analyses (Stazi et al., 2010).

Synthesis of Trifluoromethylated Analogues

  • The compound reacts with trimethylsilyl cyanide, catalyzed by tertiary amines, to produce 2-oxo-6-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-4-carbonitriles. These are used to synthesize trifluoromethylated analogues of 4,5-dihydroorotic acid and their esters (Sukach et al., 2015).

Electrochemical Fluorination

  • Electrochemical fluorination of compounds related to this chemical structure has been achieved using tetrabutylammonium fluoride (TBAF) in acetonitrile. The study focuses on factors like oxidation potential and TBAF concentration affecting fluorination efficiency (Balandeh et al., 2017).

Novel Arylene Ether Polymers

  • The compound has applications in the synthesis of novel arylene ether polymers. These polymers, synthesized from bisfluoro monomers including 4-fluoro-3-trifluoromethyl phenyl, exhibit high glass-transition temperatures and solubility in organic solvents, making them suitable for optical materials (Huang et al., 2007).

Herbicidal Activity

  • Derivatives of 4-fluoro-3-methyl-2-(trifluoromethyl)-phenylacetonitrile have been synthesized and found to possess significant herbicidal activities against various weeds, demonstrating the compound's potential in agricultural applications (Wu et al., 2011).

properties

IUPAC Name

2-[4-fluoro-3-methyl-2-(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F4N/c1-6-8(11)3-2-7(4-5-15)9(6)10(12,13)14/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIBMIQDDJHBIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(F)(F)F)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-methyl-2-(trifluoromethyl)-phenylacetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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